molecular formula C22H26N2O3 B4886625 N-[4-(piperidine-1-carbonyl)phenyl]-3-propoxybenzamide

N-[4-(piperidine-1-carbonyl)phenyl]-3-propoxybenzamide

Cat. No.: B4886625
M. Wt: 366.5 g/mol
InChI Key: UCSLVGGKBQCACR-UHFFFAOYSA-N
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Description

N-[4-(piperidine-1-carbonyl)phenyl]-3-propoxybenzamide is a compound that features a piperidine moiety, which is a six-membered ring containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(piperidine-1-carbonyl)phenyl]-3-propoxybenzamide typically involves the formation of the piperidine ring followed by its functionalization. One common method includes the hydrogenation of pyridine over a molybdenum disulfide catalyst to form piperidine . The piperidine ring is then reacted with 4-(piperidine-1-carbonyl)phenyl and 3-propoxybenzamide under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve catalytic hydrogenation and cyclization reactions. These methods are optimized for high yield and selectivity, ensuring the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

N-[4-(piperidine-1-carbonyl)phenyl]-3-propoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[4-(piperidine-1-carbonyl)phenyl]-3-propoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[4-(piperidine-1-carbonyl)phenyl]-3-propoxybenzamide involves its interaction with specific molecular targets. The piperidine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(piperidine-1-carbonyl)phenyl]-3-propoxybenzamide is unique due to its specific functional groups and the combination of the piperidine ring with the propoxybenzamide moiety.

Properties

IUPAC Name

N-[4-(piperidine-1-carbonyl)phenyl]-3-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-2-15-27-20-8-6-7-18(16-20)21(25)23-19-11-9-17(10-12-19)22(26)24-13-4-3-5-14-24/h6-12,16H,2-5,13-15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCSLVGGKBQCACR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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